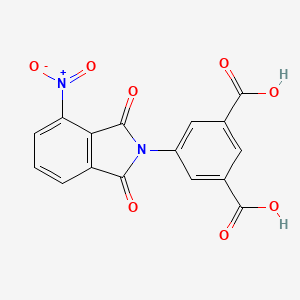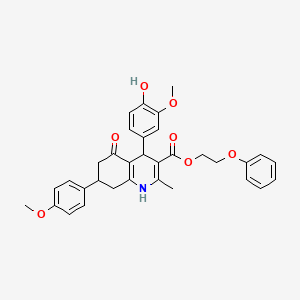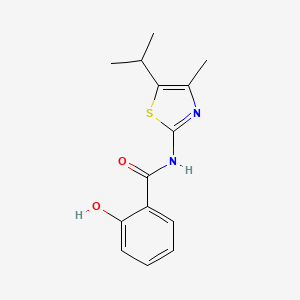
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid, also known as NDGA, is a natural compound found in the creosote bush (Larrea tridentata). NDGA has been the subject of extensive research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. It has also been shown to reduce lipid peroxidation and improve mitochondrial function. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a relatively unstable compound that can degrade over time. Additionally, this compound has poor solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid. One area of research is the development of this compound derivatives with improved pharmacokinetic properties. Another area of research is the investigation of this compound in combination with other therapies, such as chemotherapy or radiation therapy. Additionally, the role of this compound in the regulation of autophagy, a process involved in cellular homeostasis, is an area of active research. Finally, the potential use of this compound as a therapeutic agent for metabolic disorders, such as type 2 diabetes, is an area of ongoing investigation.
Conclusion:
In conclusion, this compound is a natural compound with potential therapeutic properties in a variety of diseases. Its mechanism of action is not fully understood, but it is thought to act through multiple pathways. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives with improved pharmacokinetic properties and investigation of this compound in combination with other therapies.
Métodos De Síntesis
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid can be synthesized through the oxidation of nordihydroguaiaretic acid (this compound) using potassium permanganate. The reaction yields this compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and metabolic disorders. This compound has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity.
Propiedades
IUPAC Name |
5-(4-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O8/c19-13-10-2-1-3-11(18(25)26)12(10)14(20)17(13)9-5-7(15(21)22)4-8(6-9)16(23)24/h1-6H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAYLJCAKBMQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)
![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)

![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)
![N-[3-(diethylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5236116.png)


![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B5236145.png)
![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)